2-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Description

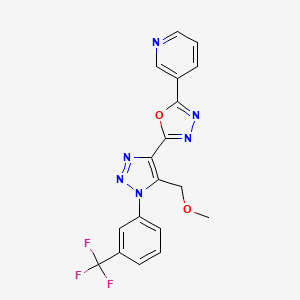

The compound 2-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole and 1,3,4-oxadiazole ring. Key substituents include:

- Methoxymethyl group at the 5-position of the triazole ring.

- 3-(Trifluoromethyl)phenyl group at the 1-position of the triazole.

- Pyridin-3-yl substituent on the oxadiazole ring.

Properties

IUPAC Name |

2-[5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N6O2/c1-28-10-14-15(17-25-24-16(29-17)11-4-3-7-22-9-11)23-26-27(14)13-6-2-5-12(8-13)18(19,20)21/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLVJLAQMMQAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and receptor modulation. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationship (SAR) analyses.

The compound features a triazole moiety, which is known for its stability against enzymatic degradation and its ability to act as a bioisostere for amides. The triazole ring can serve as both a hydrogen bond donor and acceptor, enhancing its interaction with biological targets. Additionally, the trifluoromethyl group is recognized for increasing lipophilicity and modulating biological activity through electronic effects.

Antiproliferative Effects

In vitro studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound with a similar structure showed an IC50 value of 9.6 µM against human microvascular endothelial cells (HMEC-1) compared to 41 µM for its amide counterpart . This suggests that the triazole structure enhances potency.

Receptor Binding Affinity

Research has indicated that modifications in the oxadiazole and triazole structures can significantly influence binding affinities to specific receptors. For example, a derivative of this compound displayed high binding potency to the sphingosine 1-phosphate receptor 1 (S1PR1), with an IC50 value of 6.7 nM . This highlights the potential for these compounds in therapeutic applications targeting S1PR pathways.

Case Study 1: Anticancer Activity

A series of compounds related to the target structure were tested against pancreatic cancer cell lines. The results indicated that structural modifications led to varying degrees of cytotoxicity, with some derivatives achieving IC50 values lower than 0.1 µM , demonstrating strong antiproliferative effects .

Case Study 2: In Vivo Efficacy

In vivo studies are essential for validating the therapeutic potential of such compounds. Although specific data on this compound is limited, related compounds have shown promising results in animal models, suggesting that further investigation into pharmacokinetics and toxicity profiles is warranted.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes structural analogs and their key properties:

Key Observations:

Triazole-Oxadiazole vs. Triazole-Thiazole Hybrids :

- The target compound’s oxadiazole ring may confer greater metabolic stability compared to thiazole-containing analogs (e.g., 9c ) due to reduced susceptibility to enzymatic degradation .

- The pyridin-3-yl group in the target compound could enhance hydrogen-bonding interactions compared to purely aromatic substituents (e.g., 6g ’s methoxybenzyl) .

Trifluoromethyl Substitution: The 3-(trifluoromethyl)phenyl group in the target compound is analogous to substituents in 6g and 7, which are known to improve lipophilicity and bioavailability .

Methoxymethyl vs.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis of triazole-oxadiazole hybrids typically involves click chemistry for triazole formation and cyclization reactions for the oxadiazole core. For example:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., THF/water, 50°C, 16 hours) with copper sulfate and sodium ascorbate as catalysts .

- Oxadiazole synthesis : Cyclization of acylhydrazides using POCl₃ or other dehydrating agents under reflux . Key parameters: Solvent polarity (THF vs. DMF), temperature control (50–100°C), and catalyst loading (e.g., 10 mol% CuSO₄) significantly impact yield.

Q. How is the compound structurally characterized, and what analytical methods are essential?

Structural confirmation requires:

- 1H/13C NMR : To identify proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and verify regiochemistry of the triazole .

- IR spectroscopy : Detection of C=O (oxadiazole) and C-F (trifluoromethyl) stretches .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What biological activities are hypothesized based on its structural motifs?

The compound’s triazole-oxadiazole scaffold is associated with:

- Antimicrobial activity : Via inhibition of fungal lanosterol 14α-demethylase (CYP51) .

- Anticancer potential : Pyridine and trifluoromethyl groups may enhance DNA intercalation or kinase inhibition . Note: Activity must be validated via in vitro assays (e.g., MIC for antimicrobial studies) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxymethyl vs. methyl) influence bioactivity?

- Methoxymethyl group : Enhances solubility and may improve pharmacokinetics by reducing metabolic degradation .

- Trifluoromethylphenyl : Increases lipophilicity and target binding affinity via hydrophobic/π-π interactions . Methodology: Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., CYP51) .

Q. How to resolve contradictions in reported biological data for similar compounds?

Discrepancies may arise from:

- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines .

- Purity : Impurities >5% can skew results; validate via HPLC and elemental analysis .

- Regiochemistry : Incorrect triazole isomer assignment (1,4- vs. 1,5-disubstituted) alters activity .

Q. What computational strategies are effective for predicting binding modes?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like CYP51 (PDB: 3LD6) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns . Validation: Cross-check with mutagenesis studies or crystallography .

Q. How to optimize regioselectivity in triazole formation during synthesis?

- Catalyst choice : Copper(I) catalysts favor 1,4-regioisomers, while ruthenium catalysts yield 1,5-products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield but may reduce selectivity . Analytical tip: Use NOESY NMR to confirm regiochemistry .

Q. What strategies mitigate metabolic instability of the pyridine moiety?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at pyridine C-2 to reduce CYP450-mediated oxidation .

- Prodrug design : Mask pyridine with acetyl or PEG groups to enhance plasma stability .

Methodological Challenges

Q. How to address low yields in oxadiazole cyclization reactions?

- Reagent optimization : Replace POCl₃ with Eaton’s reagent (P₂O₅/MeSO₃H) for milder conditions .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes .

Q. What are the pitfalls in interpreting antifungal activity data?

- Off-target effects : Confirm specificity via knockout yeast strains lacking CYP51 .

- Resistance mechanisms : Test against clinical isolates with known azole resistance mutations .

Q. How to improve solubility for in vivo studies?

- Co-solvent systems : Use cyclodextrins or lipid-based nanoemulsions .

- Salt formation : Prepare hydrochloride salts of the pyridine moiety .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for materials science?

- OLEDs : The conjugated triazole-oxadiazole system may serve as an electron-transport layer .

- Agrochemicals : Trifluoromethyl groups are common in herbicides; test herbicidal activity via Arabidopsis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.